2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound features a pyridine ring substituted with a fluoro group at the 2-position and a carbohydrazide group at the 4-position, which is further bonded to a 3,4,5-trimethoxybenzoyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Fluoropyridines
Fluoropyridines are a class of compounds that have been widely studied due to their interesting physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring . Fluoropyridines have been used as potential imaging agents for various biological applications .
Trimethoxyphenyl (TMP) Compounds
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide typically involves the following steps:
Formation of 2-fluoropyridine-4-carbohydrazide: This intermediate can be synthesized by reacting 2-fluoropyridine with hydrazine hydrate under reflux conditions.
Acylation with 3,4,5-trimethoxybenzoyl chloride: The intermediate 2-fluoropyridine-4-carbohydrazide is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-fluoro-N’-(benzoyl)pyridine-4-carbohydrazide: Lacks the methoxy groups, which may influence its solubility and interaction with biological targets.
Uniqueness
2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide is unique due to the presence of both the fluoro and 3,4,5-trimethoxybenzoyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5/c1-23-11-6-10(7-12(24-2)14(11)25-3)16(22)20-19-15(21)9-4-5-18-13(17)8-9/h4-8H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDAQHINFKUYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.